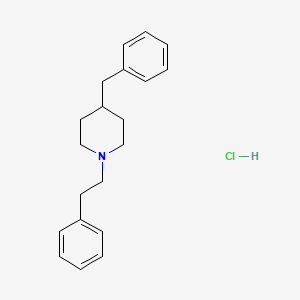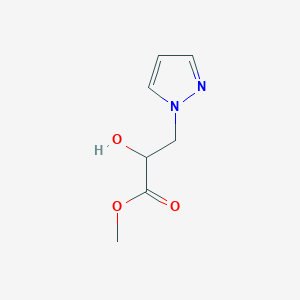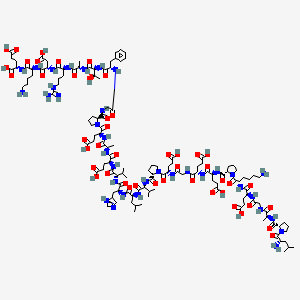![molecular formula C11H8N2O2 B14082528 1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid CAS No. 889943-26-4](/img/structure/B14082528.png)
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid is a heterocyclic compound that features a fused indole and pyrrole ring system
Méthodes De Préparation
The synthesis of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid typically involves a multi-step process starting from indole-3-carbaldehyde. One common synthetic route includes the formation of azidoacrylates, followed by hydrolysis and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Attempted reduction often leads to the formation of bis(pyrroloindolyl)methanes.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science.
Mécanisme D'action
The mechanism of action of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of HIV-1 integrase inhibition, the compound chelates with two magnesium ions within the active site of the enzyme, thereby impairing the viral replication process . The pathways involved in its biological activities are still under investigation, but its ability to interact with metal ions and nucleic acids is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and pyrrolo[3,4-b]indole derivatives. While these compounds share a similar core structure, this compound is unique due to its fused ring system and specific substitution pattern
Conclusion
This compound is a compound of great interest in various scientific fields
Propriétés
Numéro CAS |
889943-26-4 |
|---|---|
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3,4-dihydropyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-7-6-3-1-2-4-8(6)12-10(7)13-9/h1-5,12-13H,(H,14,15) |
Clé InChI |
PKUDAXSLGDXGBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)NC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
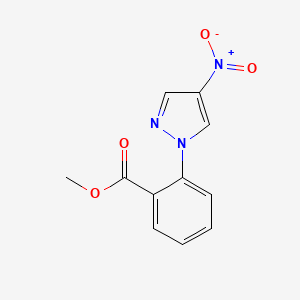

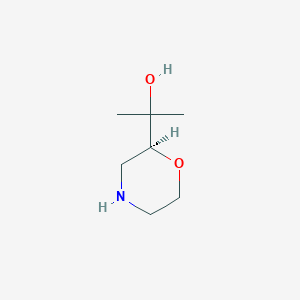
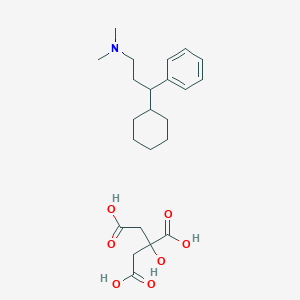
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
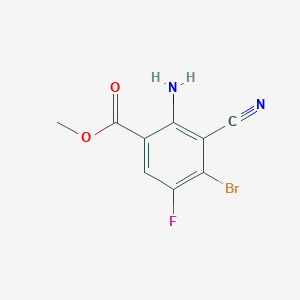

![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
